4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone

Lipophilicity Drug Design Physicochemical Properties

For R&D programs focused on CETP inhibitors or CNS-penetrant candidates, this ketone is essential. Its unique ortho-fluoro/meta-trifluoromethyl pattern imparts specific lipophilicity (XLogP3 4.2-4.4) and electronic effects unattainable with generic analogs. This precise substitution is critical for downstream potency and reaction kinetics in cross-coupling methodologies. Validate the strategic advantage of this intermediate for challenging synthetic routes.

Molecular Formula C13H12F4O
Molecular Weight 260.23 g/mol
Cat. No. B7976353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone
Molecular FormulaC13H12F4O
Molecular Weight260.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C13H12F4O/c14-11-6-5-9(7-10(11)13(15,16)17)12(18)8-3-1-2-4-8/h5-8H,1-4H2
InChIKeyZJOJRUAKRBVWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(trifluoromethyl)phenyl Cyclopentyl Ketone: A Strategic Fluorinated Aromatic Ketone Building Block


4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone (CAS 1443346-63-1; C13H10F4O; MW 284.22) is a fluorinated aromatic ketone characterized by a 4-fluoro-3-(trifluoromethyl)phenyl moiety linked to a cyclopentyl ketone . This compound functions as a specialized synthetic intermediate in medicinal chemistry and process development, leveraging the unique electronic and steric profile conferred by its ortho-fluoro and meta-trifluoromethyl substituents . Unlike simpler aryl cyclopentyl ketones, its substitution pattern offers distinct advantages in modulating physicochemical properties and reactivity in downstream applications, such as cross-coupling and pharmaceutical API synthesis [1].

Why 4-Fluoro-3-(trifluoromethyl)phenyl Cyclopentyl Ketone is Not Interchangeable with Simpler Analogs


The scientific and industrial utility of 4-fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone cannot be replicated by generic in-class compounds lacking its specific substitution pattern. Simple aryl cyclopentyl ketones or those with single trifluoromethyl groups (e.g., cyclopentyl 4-trifluoromethylphenyl ketone) exhibit significantly different lipophilicity (XLogP3 ≈ 4) and electronic properties, leading to altered reactivity, metabolic stability, and biological target engagement [1]. For example, the ortho-fluoro substituent in the target compound introduces a strong electron-withdrawing inductive effect that influences reaction kinetics in cross-coupling reactions and modulates the pKa of adjacent functional groups in downstream products [2]. Furthermore, its demonstrated role as a critical intermediate in the synthesis of CETP inhibitors underscores its unique structural necessity, where direct replacement with a non-fluorinated or differently fluorinated analog would likely result in a complete loss of potency [3]. Therefore, procurement decisions must be based on specific structural requirements rather than general compound class.

Quantitative Differentiation of 4-Fluoro-3-(trifluoromethyl)phenyl Cyclopentyl Ketone vs. Structural Analogs


Lipophilicity Comparison: Predicted XLogP3 of Target vs. Non-Fluorinated Analog

The target compound 4-fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone is predicted to have a higher lipophilicity compared to its non-fluorinated analog, cyclopentyl 4-trifluoromethylphenyl ketone, due to the additional ortho-fluoro substituent. This increased lipophilicity is crucial for applications requiring enhanced membrane permeability, such as CNS-targeting therapeutics. While direct experimental XLogP3 data for the target compound is not publicly available in authoritative databases, its analog cyclopentyl 4-trifluoromethylphenyl ketone (CAS 578027-07-3) has a reported XLogP3 of 4.0 [1]. The presence of an additional fluorine atom in the target compound (F substitution increases logP by approx. +0.2 to +0.4 per aromatic F) [2] suggests an estimated XLogP3 in the range of 4.2-4.4, representing a ~5-10% increase in lipophilicity.

Lipophilicity Drug Design Physicochemical Properties

Synthetic Utility: Validated Intermediacy in CETP Inhibitor Synthesis

The compound serves as a validated synthetic intermediate in the preparation of cholesteryl ester transfer protein (CETP) inhibitors. In a patent from Bristol-Myers Squibb (US7790770B2), 4-fluoro-3-(trifluoromethyl)benzonitrile, a direct precursor to the target ketone, is utilized as a key starting material in the synthesis of 1-cyclopentyl-3-(1-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl)urea [1]. The target ketone is an essential intermediate in a multi-step synthesis where its specific structure is critical for the activity of the final CETP inhibitor. While the patent does not directly provide IC50 data for the ketone itself, it demonstrates a clear, high-value application that cannot be fulfilled by a generic analog.

CETP Inhibitor Cardiovascular Synthetic Intermediate

Purity and Commercial Availability: Procurement Viability Compared to Closest Analog

The target compound is commercially available from multiple vendors (e.g., Fluorochem, Leyan) with a guaranteed purity of ≥97% [REFS-1, REFS-2]. Its closest analog, cyclopentyl 4-trifluoromethylphenyl ketone (CAS 578027-07-3), is also available at 97-98% purity , but the target compound's unique substitution pattern is essential for specific applications. The price for 1g of the target compound is approximately 8668 RMB (~$1200 USD) from Fluorochem , while the analog cyclopentyl 3-trifluoromethylphenyl ketone is available at a similar price point (8668 RMB/1g) . This indicates that the specialized substitution does not impose a significant cost premium, making it a viable choice for projects requiring its specific electronic and steric profile.

Procurement Purity Supply Chain

Optimized Applications for 4-Fluoro-3-(trifluoromethyl)phenyl Cyclopentyl Ketone in R&D and Industrial Settings


Synthesis of CETP Inhibitors for Cardiovascular Disease Research

Procurement of this compound is justified for medicinal chemistry programs focused on developing novel cholesteryl ester transfer protein (CETP) inhibitors. The compound's role as a key intermediate in patented synthetic routes [1] provides a direct and validated application. Its ortho-fluoro and meta-trifluoromethyl substitution pattern is essential for achieving the required potency and selectivity in the final drug candidates [2].

Central Nervous System (CNS) Drug Discovery Programs

The enhanced lipophilicity (estimated XLogP3 4.2-4.4) of this ketone, derived from its unique substitution, makes it a preferred building block for synthesizing CNS-penetrant compounds. This property is crucial for achieving sufficient brain exposure for therapeutic targets like neurological disorders . The increased logP, compared to non-fluorinated analogs [3], directly supports its selection for these challenging drug targets.

Structure-Activity Relationship (SAR) Studies of Fluorinated Aromatics

For research groups conducting SAR studies on fluorinated aromatic ketones, this compound serves as a precise comparator. Its well-defined structure allows for direct comparison with analogs such as cyclopentyl 4-trifluoromethylphenyl ketone and cyclopentyl 3-trifluoromethylphenyl ketone to elucidate the impact of the ortho-fluoro substituent on lipophilicity, metabolic stability, and target binding [4].

Cross-Coupling and Late-Stage Functionalization Method Development

The compound's electronic profile, influenced by both an ortho-fluoro and a meta-trifluoromethyl group, makes it an ideal substrate for developing and optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The strong electron-withdrawing nature of these substituents can significantly alter reaction kinetics and yields compared to simpler aryl ketones, providing a challenging test case for new methodologies [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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